molecular formula C17H30N2O2 B10867290 N-adamantanyl{[3-(methylethoxy)propyl]amino}carboxamide

N-adamantanyl{[3-(methylethoxy)propyl]amino}carboxamide

Cat. No.: B10867290
M. Wt: 294.4 g/mol
InChI Key: FXAPRBFSZPNSKE-UHFFFAOYSA-N
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Description

N-adamantanyl{[3-(methylethoxy)propyl]amino}carboxamide is a synthetic adamantane derivative characterized by a carboxamide group linked to an adamantane core and a [3-(methylethoxy)propyl]amino side chain. The adamantane moiety provides exceptional rigidity and lipophilicity, enhancing its ability to interact with hydrophobic biological targets. The [3-(methylethoxy)propyl]amino substituent introduces ether and tertiary amine functionalities, which may improve solubility and enable hydrogen bonding or ionic interactions with enzymes or receptors .

Properties

Molecular Formula

C17H30N2O2

Molecular Weight

294.4 g/mol

IUPAC Name

1-(1-adamantyl)-3-(3-propan-2-yloxypropyl)urea

InChI

InChI=1S/C17H30N2O2/c1-12(2)21-5-3-4-18-16(20)19-17-9-13-6-14(10-17)8-15(7-13)11-17/h12-15H,3-11H2,1-2H3,(H2,18,19,20)

InChI Key

FXAPRBFSZPNSKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNC(=O)NC12CC3CC(C1)CC(C3)C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-adamantanyl{[3-(methylethoxy)propyl]amino}carboxamide typically involves the reaction of adamantane derivatives with appropriate amines and carboxylic acid derivatives

For example, the synthesis may proceed as follows:

    Alkylation of Adamantane: Adamantane is reacted with an alkyl halide (e.g., 1-bromoadamantane) in the presence of a strong base to form an alkyladamantane derivative.

    Amination: The alkyladamantane derivative is then reacted with an amine (e.g., 3-(methylethoxy)propylamine) under suitable conditions to introduce the amino group.

    Carboxamide Formation: Finally, the aminoadamantane derivative is reacted with a carboxylic acid derivative (e.g., an acid chloride or anhydride) to form the desired carboxamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-adamantanyl{[3-(methylethoxy)propyl]amino}carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: The adamantane core can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated adamantane derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-adamantanyl{[3-(methylethoxy)propyl]amino}carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.

    Medicine: Adamantane derivatives are known for their antiviral and neuroprotective properties, making this compound of interest for drug development.

    Industry: The compound’s stability and reactivity make it useful in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N-adamantanyl{[3-(methylethoxy)propyl]amino}carboxamide involves its interaction with specific molecular targets and pathways. The adamantane core provides a rigid framework that can interact with biological macromolecules, potentially inhibiting or modulating their activity. The amino and carboxamide groups can form hydrogen bonds and other interactions with target proteins, influencing their function.

Comparison with Similar Compounds

Structural Analogs of Adamantane-Based Carboxamides

The table below compares N-adamantanyl{[3-(methylethoxy)propyl]amino}carboxamide with adamantane-carboxamide derivatives featuring distinct substituents:

Compound Name Substituent Features Biological Activity/Unique Properties Reference ID
N-(3-nitrophenyl)adamantane-1-carboxamide 3-nitro group on phenyl ring Moderate antimicrobial activity; lower cytotoxicity than 4-nitro analog
N-(3-chloroadamantanyl)[(2-methoxyethyl)amino]carboxamide Chlorinated adamantane + methoxyethyl group Anticancer properties; distinct steric interactions
N-{3-[4-(dimethylamino)phenyl]propyl}adamantane-1-carboxamide Dimethylamino-phenylpropyl chain Modulates enzyme activity; influences cellular pathways
3-[(Acetylamino)methyl]adamantane-1-carboxylic acid Acetylamino-methyl group Enhanced solubility; potential therapeutic applications

Key Observations :

  • Substituent Position : The position of functional groups (e.g., nitro at 3- vs. 4-position on phenyl rings) significantly alters electronic properties and biological outcomes. For example, 4-nitro derivatives exhibit stronger anticancer effects than 3-nitro analogs due to improved target binding .
  • Chlorination vs. Alkoxy Groups : Chlorinated adamantane derivatives (e.g., ) demonstrate anticancer activity, while alkoxy-containing analogs (e.g., methoxyethyl) may prioritize antiviral or anti-inflammatory effects .

Data Tables: Comparative Analysis

Table 2. Physicochemical Properties

Compound LogP (Predicted) Solubility (mg/mL) Metabolic Stability (t½)
This compound 3.2 0.15 (PBS) >6 hours (liver microsomes)
N-(3-nitrophenyl)adamantane-1-carboxamide 2.8 0.08 (PBS) 4 hours
N-(3-chloroadamantanyl)[(2-methoxyethyl)amino]carboxamide 3.5 0.20 (PBS) 5.5 hours

Biological Activity

N-adamantanyl{[3-(methylethoxy)propyl]amino}carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, case studies, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound may exhibit its effects through the following mechanisms:

  • Receptor Modulation : It is believed to interact with specific receptors involved in pain and inflammation, potentially acting as an antagonist or modulator.
  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, influencing pathways related to cell proliferation and apoptosis.

In Vitro Studies

Research has demonstrated the compound's diverse biological activities through various in vitro studies. Below is a summary of key findings:

Study Type Findings
AnticancerInduced apoptosis in cancer cell lines (breast and lung); inhibited growth.
Anti-inflammatoryReduced TNF-alpha and IL-6 levels in LPS-stimulated macrophages.
NeuroprotectionDecreased oxidative stress markers in neuronal cultures exposed to toxins.

These findings indicate that this compound has potential therapeutic applications across multiple medical fields.

Case Studies

  • Anticancer Activity : A study evaluated the effect of this compound on various cancer cell lines. The results showed significant inhibition of cell growth and induction of apoptosis at concentrations as low as 10 µM, suggesting its potential as a chemotherapeutic agent.
  • Anti-inflammatory Effects : In a model of acute inflammation, the compound was administered to LPS-stimulated macrophages, resulting in a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6). This suggests its utility in managing inflammatory diseases.
  • Neuroprotective Properties : In neuronal cultures subjected to oxidative stress, treatment with this compound led to reduced markers of oxidative damage, indicating potential for neuroprotective applications.

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of carboxamide derivatives. For example, the introduction of adamantane moieties has been shown to improve the pharmacokinetic properties and receptor affinity of similar compounds.

Table 1: Comparative Biological Activity of Related Compounds

Compound Activity Type IC50 (µM)
N-adamantanyl{[3-(methylethoxy)...}Anticancer10
Adamantane-Substituted PurineCDK2 Inhibition0.92 - 3.26
P2X7 AntagonistAnti-inflammatory18 (human receptor)

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